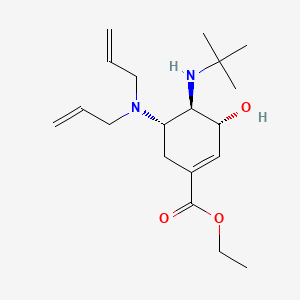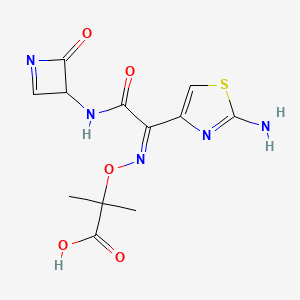
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid (Ceftazidime Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid: is a known impurity of the antibiotic ceftazidime. This compound is of interest due to its structural complexity and potential implications in the synthesis and stability of ceftazidime.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid involves multiple steps, starting from the appropriate thiazole derivative. The key steps include:
Formation of the thiazole ring: This is typically achieved through the cyclization of a suitable precursor.
Introduction of the azetidinone moiety: This involves the reaction of the thiazole derivative with an azetidinone precursor under controlled conditions.
Formation of the oxime linkage: This step involves the reaction of the intermediate with hydroxylamine or a similar reagent to form the oxime group.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps, such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the azetidinone moiety.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can yield amines.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a reference standard in the analysis of ceftazidime and its impurities. It is also studied for its reactivity and stability under various conditions.
Biology and Medicine: : While the compound itself may not have direct therapeutic applications, its study helps in understanding the stability and degradation pathways of ceftazidime, which is crucial for ensuring the efficacy and safety of the antibiotic.
Industry: : In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity of ceftazidime. It is also of interest in the development of new synthetic routes and optimization of existing processes.
Mécanisme D'action
The compound does not have a direct mechanism of action as a therapeutic agent. its presence as an impurity can affect the stability and efficacy of ceftazidime. The molecular interactions and pathways involved in its formation and degradation are of interest in the study of ceftazidime’s overall stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid: is similar to other cephalosporin impurities, such as:
Uniqueness: : The uniqueness of this compound lies in its specific structure, which includes the thiazole ring, azetidinone moiety, and oxime linkage. This combination of functional groups contributes to its distinct reactivity and stability profile, making it a valuable compound for study in the context of ceftazidime impurities.
Propriétés
Formule moléculaire |
C12H13N5O5S |
|---|---|
Poids moléculaire |
339.33 g/mol |
Nom IUPAC |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[(2-oxo-3H-azet-3-yl)amino]ethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13N5O5S/c1-12(2,10(20)21)22-17-7(6-4-23-11(13)16-6)9(19)15-5-3-14-8(5)18/h3-5H,1-2H3,(H2,13,16)(H,15,19)(H,20,21)/b17-7- |
Clé InChI |
DVAOBCGKBRHROM-IDUWFGFVSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2C=NC2=O |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


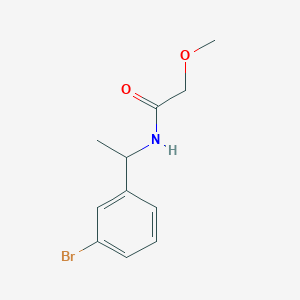
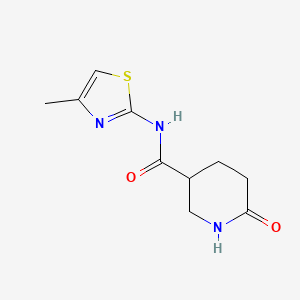

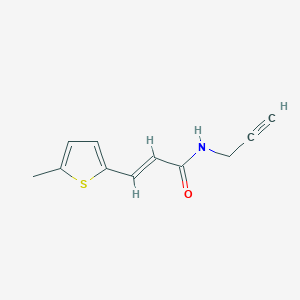
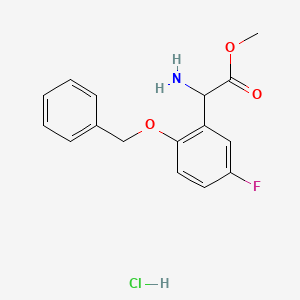
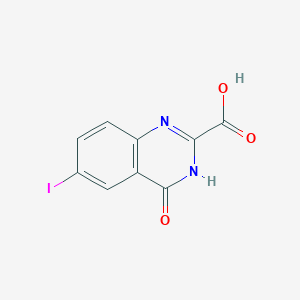
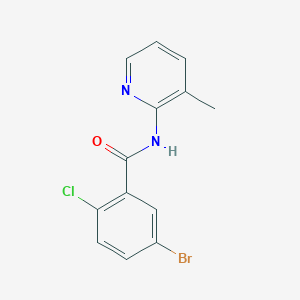
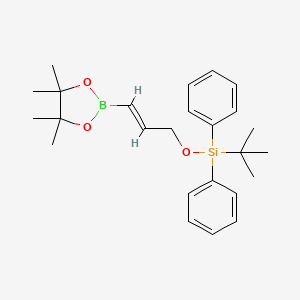
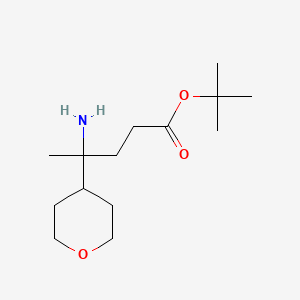



![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
